molecular formula C13H7ClFN3O B12345547 Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- CAS No. 937652-36-3

Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-

Cat. No.: B12345547
CAS No.: 937652-36-3
M. Wt: 275.66 g/mol
InChI Key: QLXIGMMZOYCPHV-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at the 5-position

Properties

CAS No.

937652-36-3

Molecular Formula

C13H7ClFN3O

Molecular Weight

275.66 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H7ClFN3O/c14-11-10(2-1-7-16-11)13-17-12(18-19-13)8-3-5-9(15)6-4-8/h1-7H

InChI Key

QLXIGMMZOYCPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- typically involves multi-step reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions. The final step involves the chlorination of the pyridine ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- is unique due to the combination of its pyridine and oxadiazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Pyridine derivatives, particularly those containing oxadiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- is notable for its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties and other pharmacological effects.

Chemical Structure

The compound can be described by the following structural formula:

ComponentStructure
PyridinePyridine
OxadiazoleOxadiazole

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study focusing on various pyridine and oxadiazole compounds demonstrated that those with halogen substitutions showed enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong potency against these pathogens .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.010Pseudomonas aeruginosa

Anticancer Potential

The compound's oxadiazole moiety has been linked to anticancer properties. In vitro studies revealed that certain oxadiazole derivatives could induce apoptosis in cancer cells by activating p53 pathways and increasing caspase-3 cleavage in MCF-7 breast cancer cells . This suggests that modifications to the pyridine structure could enhance its efficacy as a chemotherapeutic agent.

Table 2: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound DMCF-710.38Apoptosis via p53 activation
Compound EPANC-15.00Caspase activation

Case Studies

  • Antimicrobial Efficacy : A study investigated a series of pyridine and oxadiazole derivatives for their antibacterial activity. The results indicated that compounds with electron-withdrawing groups exhibited superior activity against Gram-positive bacteria compared to their counterparts lacking such substitutions .
  • Anticancer Studies : Another research effort focused on the synthesis of novel oxadiazole derivatives and their evaluation against various cancer cell lines. The findings highlighted that specific modifications led to increased selectivity and potency against cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .

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